molecular formula C14H15NO5 B14807111 2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14807111
M. Wt: 277.27 g/mol
InChI Key: LSQLVYQCTSAFJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound .

Industrial Production Methods

The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Investigating potential pharmacological activities and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for research and development .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQLVYQCTSAFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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